molecular formula C21H25N3O4S B2686563 N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 835888-23-8

N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2686563
CAS No.: 835888-23-8
M. Wt: 415.51
InChI Key: WYLXPXPYIUHXJV-UHFFFAOYSA-N
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Description

N-{4-[5-(2-Methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a chemical hybrid featuring a pyrazoline core linked to a phenyl ring bearing an ethanesulfonamide group. The pyrazoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous pharmacologically active compounds . This specific molecule incorporates a 2-methoxyphenyl substituent and a propanoyl group, which are common structural motifs that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers are investigating such sulfonamide-containing pyrazoline derivatives for their potential in various biochemical pathways . The compound serves as a valuable synthetic intermediate and chemical probe for researchers in drug discovery, particularly for those exploring new modulators of enzymatic activity or cellular signaling. Its structure suggests potential for application in developing novel inhibitors or for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[4-[3-(2-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-21(25)24-19(17-8-6-7-9-20(17)28-3)14-18(22-24)15-10-12-16(13-11-15)23-29(26,27)5-2/h6-13,19,23H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLXPXPYIUHXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the ethanesulfonamide moiety: This can be done by reacting the intermediate compound with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide. For instance, sulfonamides derived from pyrazole frameworks have shown significant activity against various bacterial and fungal strains. In vitro tests demonstrated that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics like Ofloxacin and Fluconazole .

Antioxidant Activity

Compounds containing pyrazole moieties have also been evaluated for their antioxidant potential. The free radical scavenging activity was assessed using the DPPH method, revealing that some derivatives maintained high levels of antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Anti-inflammatory Properties

The anti-inflammatory potential of sulfonamide derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory conditions .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A series of pyrazole-based sulfonamides were tested against a panel of pathogens, showing significant inhibition zones in agar diffusion assays. Compounds with chloro substitutions demonstrated enhanced activity against resistant strains .
  • Antioxidant Evaluation : In a comparative study, derivatives were analyzed for their ability to scavenge free radicals. The results indicated that compounds with methoxy groups showed superior antioxidant capabilities compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism of action of N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrazoline core, sulfonamide groups, and aryl rings. These variations influence pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:

Substituent Variations on the Pyrazoline Core

Compound Name R1 (Position 1) R5 (Position 5) Sulfonamide Group Key Features
Target Compound Propanoyl 2-Methoxyphenyl Ethane-1-sulfonamide Balanced lipophilicity; potential for COX-2 selectivity due to methoxy group .
Compound 39 () 4-Sulfamoylphenyl 4-Chlorophenyl N/A Chlorophenyl enhances electron-withdrawing effects, possibly increasing enzyme inhibition potency .
BA95067 () 4-Methoxybenzenesulfonyl 4-Methylphenyl Ethane-1-sulfonamide Methylphenyl increases hydrophobicity, potentially improving membrane permeability .
CAS 852141-62-9 () Methylsulfonyl 4-(Dimethylamino)phenyl Methanesulfonamide Dimethylamino group enhances solubility but may reduce blood-brain barrier penetration .
CAS 851719-26-1 () Isobutyryl 2-Methylphenyl Methanesulfonamide Bulkier isobutyryl group may hinder metabolic degradation but reduce target affinity .

Pharmacological and Physicochemical Properties

  • Electron Effects : The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing hydrogen bonding with enzyme active sites compared to electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 39) .
  • Solubility : Ethane sulfonamide (target) offers better aqueous solubility than methanesulfonamide derivatives (e.g., ) due to its longer alkyl chain .
  • Metabolic Stability: Propanoyl (target) may confer slower hepatic clearance compared to acetyl or isobutyryl groups (), as observed in analogous pyrazoline sulfonamides .

Structural Insights from Crystallography

The use of SHELXL () and ORTEP () in related studies highlights the importance of 3D conformation in activity. For example:

  • The dihedral angle between the 2-methoxyphenyl and sulfonamide groups in the target compound likely optimizes interactions with COX-2’s hydrophobic pocket, as seen in analogs with para-substituted aryl groups .
  • Steric hindrance from bulkier substituents (e.g., isobutyryl in ) disrupts planar alignment, reducing binding affinity .

Biological Activity

N-{4-[5-(2-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 358.42 g/mol
  • Key Functional Groups : Methanesulfonamide, pyrazole ring, and methoxy substituent.

These structural elements are crucial for its biological interactions and pharmacological properties.

Anti-Cancer Activity

Preliminary studies suggest that this compound exhibits significant anti-cancer properties. Its mechanism may involve:

  • Inhibition of Protein Kinases : The compound appears to interact with various protein kinases involved in cancer cell signaling pathways, which are critical for cell proliferation and survival.
  • Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may also possess such properties .

Anti-Inflammatory Activity

The presence of the sulfonamide group suggests potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit inflammatory pathways, providing a basis for further exploration of this compound's therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

Compound NameStructure FeaturesBiological Activity
4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diolPhenolic and pyrazole groupsAnti-cancer
N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methane sulfonamideSulfonamide moietyAnti-inflammatory
7-phenyltiazolo[5,4-d]pyrimidinone derivativesThiazole and pyrimidine ringsAntimicrobial

The unique combination of the methanesulfonamide group with a complex pyrazole structure differentiates it from other compounds in its class.

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Activity : A study demonstrated that certain pyrazole carboxamides exhibited notable antitumor activity against specific cancer cell lines, suggesting potential applications for this compound class in cancer therapy .
  • Anti-inflammatory Studies : Research has shown that derivatives of sulfonamide compounds can effectively reduce inflammation markers in vitro and in vivo models, supporting the hypothesis that this compound may also have similar effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions requiring precise control over reaction conditions to achieve high purity and yield. Key steps include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the methanesulfonamide group via nucleophilic substitution.
  • Acylation to incorporate the propionyl moiety.

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